1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound with a molecular formula of C18H21NO3. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a dihydroindole moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with indole derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in ethanol, followed by refluxing the mixture to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyacetophenone: Shares the 3,4-dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to its combination of the 3,4-dimethoxyphenyl group with the indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823791-71-5 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C18H19NO3/c1-12(20)19-15-7-5-4-6-13(15)10-16(19)14-8-9-17(21-2)18(11-14)22-3/h4-9,11,16H,10H2,1-3H3 |
InChI Key |
URJXZPJAKLLYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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